molecular formula C19H18N2O4 B1233396 (2E)-1-benzimidazolyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-benzimidazolyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B1233396
M. Wt: 338.4 g/mol
InChI Key: KQZXLGLRCHGVAK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzimidazolyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Molecular Structure and Spectroscopy

The compound has been synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde, confirmed by IR and X-ray diffraction studies. It exhibits notable properties such as hyperpolarizability, charge transfer within the molecule, and specific localization of negative and positive regions, significant for molecular structure studies (Mary et al., 2015).

Anticancer Activity

Several derivatives of the compound have shown potential anticancer activity. Notably, a novel series of dihydropyrimidinone derivatives displayed significant anti-cancer activity against HepG2 cancer cells (Bhat et al., 2022). Additionally, trimethoxyphenyl-derived chalcone-benzimidazolium salts were synthesized and screened for cytotoxic activity against various human tumor cell lines, with certain compounds showing selective cytotoxicity (Yang et al., 2019).

DNA Interaction and Cytotoxicity

Platinum(II) complexes with benzimidazole derivatives, including those with 3,4,5-trimethoxyphenyl, have been synthesized and evaluated for plasmid DNA interaction. These complexes have shown stronger interaction with DNA compared to standard drugs like carboplatin and cisplatin (Tarı et al., 2017). Another study synthesized benzimidazole derivatives with anticancer potential and evaluated them against cancer cell lines, finding moderate cytotoxic effects (El-Shekeil et al., 2012).

Binding Studies and Antitumor Activity

1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles showed antitumor activity against NCI 60 cell panels, with specific compounds displaying good antitumor activity. The binding of these compounds to human serum albumin was also investigated (Kalalbandi & Seetharamappa, 2015).

properties

Product Name

(2E)-1-benzimidazolyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18N2O4/c1-23-16-10-13(11-17(24-2)19(16)25-3)8-9-18(22)21-12-20-14-6-4-5-7-15(14)21/h4-12H,1-3H3/b9-8+

InChI Key

KQZXLGLRCHGVAK-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C=NC3=CC=CC=C32

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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